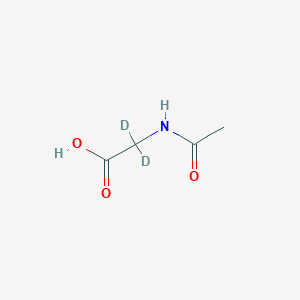
Sterebin F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Sterebin F is typically extracted from the leaves of Stevia rebaudiana. The extraction process involves drying and powdering the leaves, followed by extraction with hot methanol. The methanol extract is then evaporated to dryness and dissolved in water. Non-polar compounds are extracted with chloroform, while more polar compounds are extracted with ethyl acetate .
Chemical Reactions Analysis
Sterebin F undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Sterebin F has several scientific research applications:
Chemistry: Used as a reference compound in the study of steroidal structures and reactions.
Biology: Investigated for its hypoglycemic activity and potential use in diabetes treatment.
Medicine: Explored for its potential therapeutic effects in managing blood sugar levels.
Industry: Utilized in the development of natural sweeteners and dietary supplements.
Mechanism of Action
Sterebin F exerts its hypoglycemic effects by interacting with specific molecular targets and pathways involved in glucose metabolism. It is believed to enhance insulin sensitivity and promote glucose uptake in cells, thereby lowering blood sugar levels .
Comparison with Similar Compounds
Sterebin F is part of a group of labdane-type diterpenoids found in Stevia rebaudiana. Similar compounds include sterebin E, sterebin G, and sterebin H. These compounds share structural similarities but differ in their specific biological activities and potency .
This compound stands out due to its significant hypoglycemic activity, making it a unique candidate for further research and potential therapeutic applications .
Properties
Molecular Formula |
C20H34O4 |
|---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
(1R,2S,3S,4R,4aS,8aS)-4-[(1E,3Z)-5-hydroxy-3-methylpenta-1,3-dienyl]-3,4a,8,8-tetramethyl-2,4,5,6,7,8a-hexahydro-1H-naphthalene-1,2,3-triol |
InChI |
InChI=1S/C20H34O4/c1-13(9-12-21)7-8-14-19(4)11-6-10-18(2,3)16(19)15(22)17(23)20(14,5)24/h7-9,14-17,21-24H,6,10-12H2,1-5H3/b8-7+,13-9-/t14-,15-,16+,17+,19-,20+/m1/s1 |
InChI Key |
RMAJUEUHZWCNQM-FHELPVNXSA-N |
Isomeric SMILES |
C/C(=C/CO)/C=C/[C@@H]1[C@]2(CCCC([C@@H]2[C@H]([C@@H]([C@@]1(C)O)O)O)(C)C)C |
Canonical SMILES |
CC(=CCO)C=CC1C2(CCCC(C2C(C(C1(C)O)O)O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


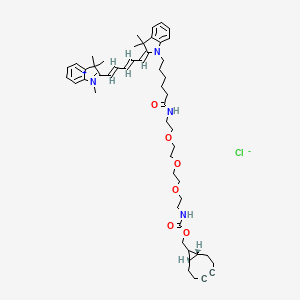
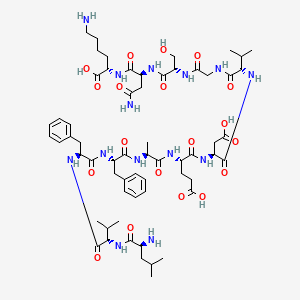
![(1R,5S)-N-[(7S,13S)-20-[5-(4-cyclopropylpiperazin-1-yl)-2-[(1S)-1-methoxyethyl]pyridin-3-yl]-21-ethyl-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-3-oxabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B12376704.png)
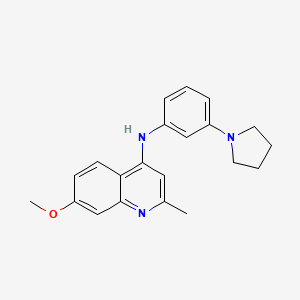
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12376711.png)
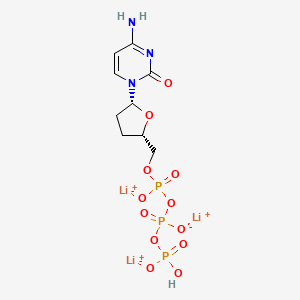
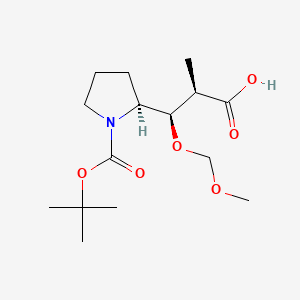
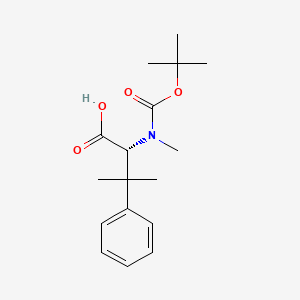
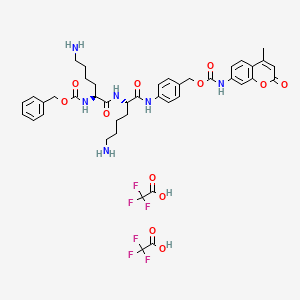
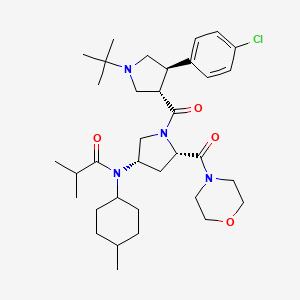

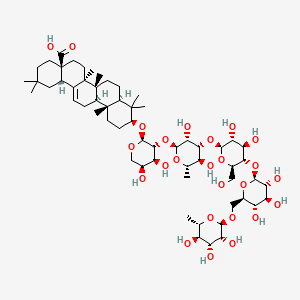
![5-[1-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]-N-methylpyridine-2-carboxamide](/img/structure/B12376753.png)
